molecular formula C9H11NO3 B1585335 2,4-Dimethoxybenzaldehyde oxime CAS No. 31874-34-7

2,4-Dimethoxybenzaldehyde oxime

Cat. No. B1585335
CAS RN: 31874-34-7
M. Wt: 181.19 g/mol
InChI Key: SFDRVCQSVTYHLU-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzaldehyde oxime is a chemical compound with the molecular formula C7H7NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

Oximes, such as 2,4-Dimethoxybenzaldehyde oxime, are known to undergo various reactions. For instance, they can participate in addition reactions where a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of 2,4-Dimethoxybenzaldehyde oxime and its derivatives have been a significant area of study. In one study, different conformations and hydrogen-bonding patterns were observed in methoxybenzaldehyde oxime derivatives, including 2,4-Dimethoxybenzaldehyde oxime. These structures provide valuable insights into the molecular arrangements and intermolecular interactions, which are critical in fields like material science and pharmaceutical research (Gomes et al., 2018).

Synthesis and Chemical Properties

Research has focused on developing novel and economical routes for synthesizing 2,4-Dimethoxybenzaldehyde. For instance, one study presented a method that achieved a high yield and purity, indicating the compound's potential for large-scale production and industrial applications (Chen Xin-zhi, 2007).

Reaction Kinetics and Mechanisms

The kinetics and mechanism of oxime formation, including compounds similar to 2,4-Dimethoxybenzaldehyde oxime, have been studied to understand their chemical behaviors and reactions. Such studies are crucial for applying these compounds in chemical synthesis and pharmaceutical manufacturing (Malpica et al., 1999).

Applications in Material Science

2,4-Dimethoxybenzaldehyde oxime derivatives have been explored in the synthesis of novel materials. For instance, the synthesis and optical studies of metal complexes involving similar compounds suggest potential applications in material science, particularly in areas related to optical properties and electronics (Mekkey et al., 2020).

Biochemical Applications

In biochemical research, derivatives of 2,4-Dimethoxybenzaldehyde oxime have been investigated for their potential biological and pharmacological applications. For example, a study on oxime ether derivatives, including those related to benzaldehyde oxime, highlighted their anti-inflammatory properties, indicating possible applications in medical research and drug development (van Dijk & Zwagemakers, 1977).

Environmental and Ecological Studies

The role of compounds like 2,4-Dimethoxybenzaldehyde oxime in environmental and ecological systems has been a subject of research. Studies on the oxidation and degradation of similar ethers by fungal enzymes contribute to our understanding of biodegradation processes, which are essential for environmental management and bioremediation strategies (Kinne et al., 2009).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRVCQSVTYHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282649
Record name 2,4-DIMETHOXYBENZALDOXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine

CAS RN

31874-34-7
Record name 2,4-DIMETHOXYBENZALDOXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2,4-dimethoxybenzaldehyde oxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dimethoxybenzoic acid is reacted with hydroxylamine to form 2,4-dimethoxybenzaldoxime. 2,4-Dimethoxybenzaldoxime is reacted with diphosphorus pentoxide to form 2,4-dimethoxybenzonitrile. 2,4-Dimethoxybenzonitrile is reacted with boron trichloride to form 2,4-dihydroxybenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LR Gomes, MVN de Souza, CF Da Costa… - Acta Crystallographica …, 2018 - scripts.iucr.org
The crystal structures of four (E)-methoxybenzaldehyde oxime derivatives, namely (2-methoxybenzaldehyde oxime, 1, 2,3-dimethoxybenzaldehyde oxime, 2, 4-dimethoxybenzaldehyde …
Number of citations: 9 scripts.iucr.org
KC Liu, BR Shelton, RK Howe - The Journal of Organic Chemistry, 1980 - ACS Publications
Melting points were determined in open capillaries with a Mel-Temp apparatusand are corrected. General Procedure for Oxime Preparations. 11 To a mixture of 0.5 mol of aldehyde in …
Number of citations: 535 pubs.acs.org
RP Lutz, HAJ Berg - The Journal of Organic Chemistry, 1980 - ACS Publications
Kinetics of the Cope rearrangement of a 3,4-diphenylhexa-1,5-diene Page 1 J. Org. Chem. 3915-3916 3915 produced no detectable amounts of CH4 after severaldays. Similarly, …
Number of citations: 21 pubs.acs.org
J Brask, KJ Jensen - Journal of Peptide Science: An Official …, 2000 - Wiley Online Library
Multifunctional, topological template molecules such as linear and cyclic peptides have been used for the attachment of peptide strands to form novel protein models of, for example, 4‐α…
Number of citations: 74 onlinelibrary.wiley.com
GS Marczak - 1994 - scholarworks.wmich.edu
A series of" chalcone" amides have been prepared. These amides are unique in the position of the substituted hydroxy and methoxy functional groups. Early approaches to the …
Number of citations: 0 scholarworks.wmich.edu
DS Bose, AVN Reddy, APR Das - Synthesis, 2003 - thieme-connect.com
A mild, efficient, selective method for the regeneration of carbonylcompounds from oximes and N, N-dimethylhydrazones in MeCN at ambienttemperature or aqueous media has been …
Number of citations: 4 www.thieme-connect.com
O Gunkara - Journal of the Turkish Chemical Society Section A …, 2018 - dergipark.org.tr
In this work , 1,3-Dipolar cycloaddition reactions were studied to synthesize fulvene derivatives containing isoxazoline groups in good yields. 1,3-Dipolar cycloaddition reactions are …
Number of citations: 3 dergipark.org.tr
CN Filer, DG Ahern - The Journal of Organic Chemistry, 1980 - ACS Publications
Dopaminergic agonists radiolabeled at high specific activity are exceedingly useful probes for elucidating the underlying causes of a wide range of neurological disorders at the …
Number of citations: 14 pubs.acs.org
OT Gunkara, O Nuket - Journal of the Turkish Chemical Society …, 2018 - dergipark.org.tr
[3+2]-Cycloaddition reactions of N- phthalimide substituted tricyclic imide were studied to synthesize their isoxazoline and bispiro derivatives in excellent yields. All new synthesized …
Number of citations: 1 dergipark.org.tr
ALJ Beckwith - … and Nonconjugated Carbon Centered Radicals. Part 1, 2007 - Springer
CH:[C 5 H 11],[C 9 H 11],[C 9 H 17]; CH-Mu-OP:[C 6 H 13 MuO 3 P]; CHNO:[C 10 H 18 N 3 O 4],[C 11 H 20 N 3 O 4],[C 3 H 6 NO 2],[C 5 H 10 NO 2],[C 5 H 8 NO],[C 5 H 8 NO 3],[C 5 H 9 …
Number of citations: 2 link.springer.com

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